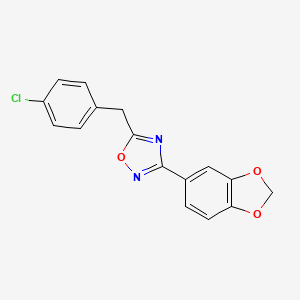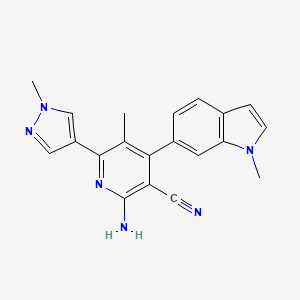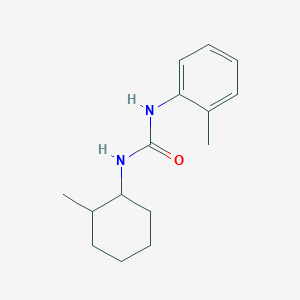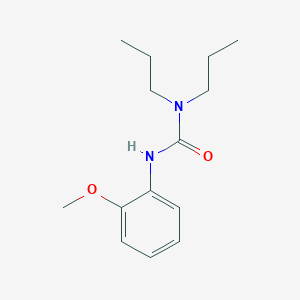![molecular formula C13H15ClN2O2S B5337150 4-chloro-1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5337150.png)
4-chloro-1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, also known as CDDP, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinases GSK-3α and GSK-3β, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用机制
4-chloro-1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole inhibits GSK-3α and GSK-3β by binding to their ATP-binding site, which prevents the phosphorylation of their substrates. This leads to the activation of various signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. The inhibition of GSK-3 also leads to the activation of glycogen synthase, which promotes glycogen synthesis and glucose uptake.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Moreover, it has been shown to inhibit the migration and invasion of cancer cells by regulating the expression of matrix metalloproteinases. In addition, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
4-chloro-1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has several advantages as a research tool. It is a potent and selective inhibitor of GSK-3α and GSK-3β, which allows for the study of their specific roles in various cellular processes. Moreover, this compound is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. However, this compound has some limitations as well. It has a short half-life and is rapidly metabolized in vivo, which limits its efficacy as a therapeutic agent. Moreover, this compound can have off-target effects on other kinases, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 4-chloro-1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole. One direction is to investigate its potential as an anticancer agent in combination with other chemotherapeutic agents. Another direction is to explore its therapeutic potential in neurodegenerative diseases and metabolic disorders. Moreover, the development of more potent and selective GSK-3 inhibitors based on the structure of this compound could lead to the discovery of novel therapeutic agents. Finally, the elucidation of the crystal structure of this compound in complex with GSK-3 could provide insights into its mechanism of action and aid in the design of more potent inhibitors.
合成方法
The synthesis of 4-chloro-1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves the reaction of 2,5-dimethylphenylsulfonyl hydrazine with 4-chloro-3,5-dimethylpyrazole-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid that can be purified by recrystallization. The purity of the compound can be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
4-chloro-1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been extensively used in scientific research to investigate the role of GSK-3α and GSK-3β in various cellular processes. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. Moreover, this compound has been used to study the effects of GSK-3 inhibition on neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. It has also been shown to improve insulin sensitivity in animal models of diabetes, indicating its potential as a therapeutic agent for metabolic disorders.
属性
IUPAC Name |
4-chloro-1-(2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-8-5-6-9(2)12(7-8)19(17,18)16-11(4)13(14)10(3)15-16/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYDYKRSAGZMAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2C(=C(C(=N2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5337075.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-furylmethyl)piperidine-3-carboxamide](/img/structure/B5337096.png)

![6-[3-(benzyloxy)phenyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5337105.png)



![N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5337128.png)
![7-(2-furyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5337133.png)
![3-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine](/img/structure/B5337143.png)
![4-chloro-N-(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5337145.png)
![N-allyl-7-(1,3-benzodioxol-5-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5337158.png)
![isopropyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5337163.png)
